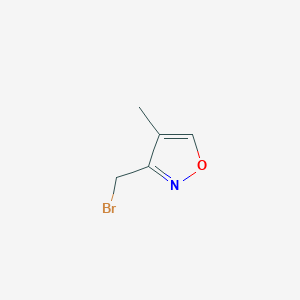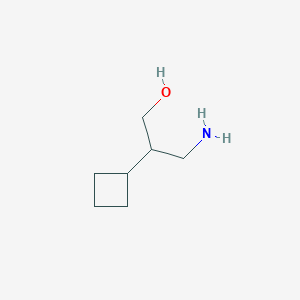![molecular formula C19H18N2O4S B2939980 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 476210-57-8](/img/structure/B2939980.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide attached to a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and methoxy groups (OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxy groups, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the thiazole ring and benzamide group would likely contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring and benzamide group could potentially undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the thiazole ring could affect its stability and reactivity .
Applications De Recherche Scientifique
Chemical Characteristics and Environmental Behavior
Research on parabens, including their occurrence, fate, and behavior in aquatic environments, provides insight into how similar compounds might interact with the environment. Parabens, used as preservatives in various products, have been studied for their biodegradability and persistence in water bodies. Despite efficient removal from wastewater, parabens persist at low concentrations in effluents and surface waters, indicating continuous environmental input. Studies have also investigated the formation of chlorinated by-products of parabens in water, which are more stable and potentially toxic than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Anti-inflammatory Properties
Research on the pharmacological characteristics of various compounds, such as vanillic acid, has shown significant antioxidant and anti-inflammatory properties. These compounds are explored for their potential in treating diseases related to oxidative stress and inflammation. For instance, vanillic acid, a derivative of vanillin, has been recognized for its potential in cosmetics, food flavorings, and as an antioxidant agent (Ingole et al., 2021).
Analytical Methods for Determining Antioxidant Activity
The development of analytical methods to determine antioxidant activity is crucial for assessing the potential health benefits of chemical compounds. Studies reviewing various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays, provide frameworks for evaluating the antioxidant capacities of compounds, including those with similar structures to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (Munteanu & Apetrei, 2021).
Synthesis and Biological Importance
The synthesis and evaluation of compounds for their biological activities are key areas of research. For example, studies on benzofused thiazole derivatives have explored their antioxidant and anti-inflammatory potentials, highlighting the importance of structural modifications to enhance biological activity. These studies provide a basis for the development of new therapeutic agents with optimized efficacy (Raut et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, also known as Oprea1_350330, are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
Oprea1_350330 interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . The inhibition of these kinases can lead to changes in cellular processes, potentially altering disease progression .
Biochemical Pathways
These could include pathways related to cell growth, differentiation, and apoptosis, among others .
Result of Action
The molecular and cellular effects of Oprea1_350330’s action are likely to be diverse, given the wide range of processes regulated by its target kinases. These effects could potentially include changes in cell growth and differentiation, alterations in cell signaling, and modulation of apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-6-4-5-13(9-14)18(22)21-19-20-15(11-26-19)12-7-8-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZSPIUFLUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)